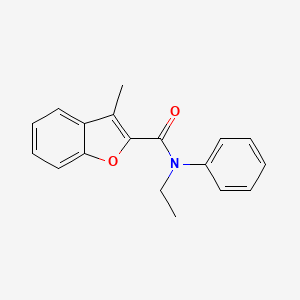
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methoxyphenylhydrazine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines
科学的研究の応用
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Similar structure but with the methoxy group in a different position, potentially altering its properties.
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-chlorophenyl)-1H-pyrazol-5-ol: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of both pyrimidine and pyrazole rings, as well as the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-7-11(2)18-16(17-10)20-15(21)9-14(19-20)12-5-4-6-13(8-12)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGNULQDGWNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)


![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
![ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B5560337.png)


![ETHYL 2-OXO-5-[(2-PYRIDYLSULFANYL)METHYL]-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE](/img/structure/B5560364.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
![ethyl 8-cyano-13-oxo-6-oxa-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate](/img/structure/B5560389.png)
